molecular formula C8H5F3N4O2 B13666133 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13666133
M. Wt: 246.15 g/mol
InChI Key: HGWRMRLNWIJIOJ-UHFFFAOYSA-N
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Description

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with substituents including a methyl group at position 3, a nitro group at position 8, and a trifluoromethyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted triazolopyridines, and more complex heterocyclic compounds .

Scientific Research Applications

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In cancer research, it is believed to interfere with key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H5F3N4O2

Molecular Weight

246.15 g/mol

IUPAC Name

3-methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H5F3N4O2/c1-4-12-13-7-6(15(16)17)2-5(3-14(4)7)8(9,10)11/h2-3H,1H3

InChI Key

HGWRMRLNWIJIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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